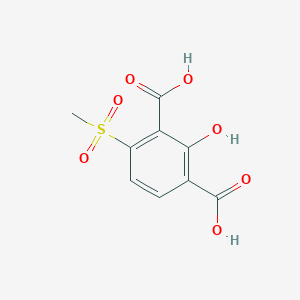

2-Hydroxy-4-(methylsulfonyl)isophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-4-(methylsulfonyl)isophthalic acid is a derivative of hydroxyisophthalic acid, which is known for its coordination properties and usefulness in the design of functional materials based on coordination polymers. The presence of hydroxy and methylsulfonyl groups in the molecule suggests potential for varied chemical reactivity and applications in material science .

Synthesis Analysis

The synthesis of hydroxyisophthalic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as bis(indolyl)methanes and biscoumarins using 4-sulfophthalic acid demonstrates the potential for creating biologically relevant molecules through electrophilic substitution reactions . Although the exact synthesis of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Hydroxyisophthalic acids, including derivatives like 2-Hydroxy-4-(methylsulfonyl)isophthalic acid, possess a variety of charges and coordination modes, which make them valuable ligands in coordination chemistry. The structural organization of these compounds is crucial for their function in creating coordination networks, which can be used in applications such as metal-organic frameworks, proton conductors, and non-linear optical materials .

Chemical Reactions Analysis

The chemical reactivity of hydroxyisophthalic acid derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the synthesis of bis-heterocyclic compounds using 4-sulfophthalic acid involves condensation reactions under mild and eco-friendly conditions . Similarly, the amidomethylation of aromatics using N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid indicates the potential for superelectrophilic reactions involving hydroxyisophthalic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid would likely be influenced by its molecular structure, which includes hydroxy and methylsulfonyl functional groups. These groups can affect the compound's solubility, thermal stability, and reactivity. The synthesis and structural analysis of coordination compounds with hydroxyisophthalic acids provide insights into their thermal stability and spectroscopic properties, which are important for their practical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Hydroxy-4-(methylsulfonyl)isophthalic acid has been studied in various contexts due to its chemical properties. For instance, Albrecht (1978) investigated the preparation of 4-Hydroxycinnoline derivatives, including those containing a methylsulfonyl group, by diazotization of o-aminoacetophenone. These derivatives have potential applications in organic synthesis and pharmaceuticals (Albrecht, 1978).

Biological Applications and Drug Metabolism

The compound's sulfone moiety, as in the case of other similar molecules, plays a role in drug metabolism. Zmijewski et al. (2006) discussed the application of biocatalysis in drug metabolism, demonstrating the use of microbial systems to produce mammalian metabolites of drugs with sulfone moieties, which is relevant for understanding drug interactions and effects (Zmijewski et al., 2006).

Chemical Reactions and Synthesis

Shaw and Miller (1970) explored the reactions of sulfones in aqueous sodium hydroxide solution, providing insights into the chemical behavior and potential applications in organic synthesis (Shaw & Miller, 1970). Additionally, the synthesis of vinyl sulfones and vinyl sulfonamides, compounds closely related to 2-Hydroxy-4-(methylsulfonyl)isophthalic acid, highlights the wide range of biological activities and uses in synthetic organic chemistry, as discussed in a 2020 study (Anonymous, 2020).

Material Science Applications

Komati et al. (2018) identified the backbone of 2-hydroxyisophthalic acid as a potential metal oxide anchor, showing its usefulness in designing organic linkers for hybrid materials. This research opens up avenues for using derivatives of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid in material science (Komati et al., 2018).

Eigenschaften

IUPAC Name |

2-hydroxy-4-methylsulfonylbenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O7S/c1-17(15,16)5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFWLRDKISOXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(methylsulfonyl)isophthalic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)

![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)